molecular formula C17H17NO4S B6369864 4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1261941-90-5

4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6369864
CAS No.: 1261941-90-5
M. Wt: 331.4 g/mol
InChI Key: DORSSTQNMVQMPE-UHFFFAOYSA-N
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Description

4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl carboxylic acid derivative featuring a pyrrolidine sulfonyl group at the 4' position of the biphenyl scaffold.

Properties

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(20)16-6-2-1-5-15(16)13-7-9-14(10-8-13)23(21,22)18-11-3-4-12-18/h1-2,5-10H,3-4,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORSSTQNMVQMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683423
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-90-5
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-(pyrrolidin-1-ylsulfonyl)aniline, which is then subjected to further reactions to introduce the biphenyl and carboxylic acid functionalities . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the biphenyl core .

Mechanism of Action

The mechanism of action of 4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biphenyl carboxylic acid scaffold is versatile, with substituents at the 4' position significantly influencing physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent at 4' Position Key Structural Features
4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid Methyl (-CH₃) Hydrophobic, electron-donating
4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid Nitro (-NO₂) Electron-withdrawing, polar
4'-Isopropoxy-[1,1'-biphenyl]-2-carboxylic acid Isopropoxy (-OCH(CH₃)₂) Sterically bulky, moderate polarity
Telmisartan (4'-complex substituent) Benzimidazole-methyl group High polarity, pharmacophore for PPARγ binding
Target Compound Pyrrolidin-1-ylsulfonyl (-SO₂-pyrrolidine) Polar, hydrogen-bond acceptor, steric bulk

Analysis :

  • The nitro group (e.g., 4'-nitro analog) introduces strong electron-withdrawing effects, increasing acidity (pKa ~3.5–4.0) and reactivity in electrophilic substitutions .
  • The pyrrolidin-1-ylsulfonyl group in the target compound likely improves solubility via polar interactions and may enhance binding to targets like enzymes or receptors through sulfonamide-mediated hydrogen bonding .

Inference for Target Compound :

  • The pyrrolidin-1-ylsulfonyl group may be introduced via sulfonylation of a 4'-amino or 4'-thiol intermediate, with yields likely comparable to nitro analogs (30–60%) .

Physicochemical Properties

Property 4'-Methyl Analog 4'-Nitro Analog Target Compound (Predicted)
LogP ~3.2 ~2.1 ~1.8 (due to sulfonyl)
Aqueous Solubility Low Moderate High
pKa (COOH) ~4.5 ~3.8 ~3.5

Key Observations :

  • The acidic COOH group (pKa ~3.5) ensures ionization at physiological pH, improving bioavailability .

Biological Activity

4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound notable for its structural features and potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with a pyrrolidin-1-ylsulfonyl group and a carboxylic acid functional group. Its molecular formula is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 348.42 g/mol. The sulfonamide group is particularly significant as it can enhance solubility and biological reactivity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Inhibition of Apoptosis Regulators : The compound acts as an inhibitor of Bcl-2-like protein 1, which plays a crucial role in preventing apoptosis. By inhibiting this protein, the compound may promote apoptosis in cancer cells while sparing normal cells .
  • Cell Cycle Arrest : Studies have shown that derivatives of this compound can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity . It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Addition of FluorineEnhances lipophilicity and potential binding affinity to targets .
Alteration of Carboxylic PositionChanges in the position of the carboxylic group can significantly affect the compound's interaction with biological targets .
Variations in Sulfonamide GroupDifferent sulfonamide substituents can modulate the compound's pharmacokinetics and biological efficacy .

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with apoptotic regulators at the molecular level, revealing potential pathways for therapeutic intervention .

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